(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
Overview
Description
(4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features multiple functional groups, including a hydrazone, thiazole, and pyrazolone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common approach might include:
Formation of the hydrazone: Reacting 4-hydroxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.
Thiazole ring formation: Using a cyclization reaction involving 4-methoxyphenyl isothiocyanate and an appropriate α-haloketone to form the thiazole ring.
Pyrazolone synthesis: Condensation of the hydrazone intermediate with the thiazole derivative in the presence of a base to form the final pyrazolone structure.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the hydrazone or thiazole moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific biological pathways or receptors.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like (4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one would depend on its specific biological target. Generally, these compounds might interact with enzymes or receptors, inhibiting or modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[2-(4-hydroxyphenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- This compound
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O3S/c1-33-20-13-7-16(8-14-20)21-15-34-25(26-21)30-24(32)23(22(29-30)17-5-3-2-4-6-17)28-27-18-9-11-19(31)12-10-18/h2-15,29,31H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSPFZYQXZXRGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=CC=C(C=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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